molecular formula C25H28N4O5 B2891473 (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate CAS No. 1351615-39-8

(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate

Cat. No.: B2891473
CAS No.: 1351615-39-8
M. Wt: 464.522
InChI Key: BUTIGYIVPXEXMZ-UHFFFAOYSA-N
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Description

The compound (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate is a complex organic molecule that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a dihydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzimidazole Moiety: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Alkylation of Benzimidazole: The benzimidazole is then alkylated using a suitable alkyl halide, such as chloromethylpiperidine, in the presence of a base like potassium carbonate.

    Coupling with Dihydroisoquinoline: The alkylated benzimidazole is coupled with dihydroisoquinoline using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

    Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt by reacting with oxalic acid in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and dihydroisoquinoline moieties.

    Reduction: Reduction reactions can be performed on the carbonyl group present in the methanone linkage.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to known bioactive molecules. It can be used in biochemical assays to study enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may serve as a lead compound for the development of drugs targeting neurological disorders, given its structural features that are common in neuroactive compounds.

Industry

Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate likely involves interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine and dihydroisoquinoline structures may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)methanone
  • (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanol
  • (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)amine

Uniqueness

The uniqueness of (1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone oxalate lies in its combined structural features, which may confer distinct biological activities and chemical reactivity. Its oxalate form enhances its solubility and stability, making it more suitable for various applications.

This compound , covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O.C2H2O4/c28-23(27-14-11-17-5-1-2-6-19(17)15-27)18-9-12-26(13-10-18)16-22-24-20-7-3-4-8-21(20)25-22;3-1(4)2(5)6/h1-8,18H,9-16H2,(H,24,25);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTIGYIVPXEXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCC3=CC=CC=C3C2)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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